7,8-Didehydronaltrexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Didehydronaltrexone typically involves the dehydrogenation of naltrexone. The process includes the use of specific reagents and catalysts to facilitate the removal of hydrogen atoms from the naltrexone molecule, resulting in the formation of the double bond between the 7th and 8th carbon atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7,8-Didehydronaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
7,8-Didehydronaltrexone exerts its effects primarily by binding to opioid receptors in the central nervous system. It acts as an antagonist at the mu, kappa, and delta opioid receptors, blocking the effects of endogenous and exogenous opioids. This blockade prevents the euphoric and analgesic effects of opioids, making it useful in the treatment of opioid dependence .
Comparison with Similar Compounds
Naltrexone: The parent compound, used primarily for the treatment of opioid and alcohol dependence.
Naloxone: Another opioid antagonist, commonly used to reverse opioid overdoses.
Nalmefene: Similar to naltrexone, used for the treatment of alcohol dependence.
Uniqueness: 7,8-Didehydronaltrexone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to bind to multiple opioid receptors with high affinity makes it a valuable tool in research and potential therapeutic applications .
Biological Activity
7,8-Didehydronaltrexone (DHNT) is a synthetic derivative of naltrexone, a well-known opioid antagonist. This compound has garnered interest due to its potential applications in pain management and opioid addiction treatment. The following sections provide a comprehensive overview of the biological activity of DHNT, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a double bond between the 7th and 8th carbon atoms of the morphinan structure. This modification alters its interaction with opioid receptors compared to naltrexone. The molecular formula for DHNT is C₁₈H₂₃N₃O₃, and its CAS number is 1246819-55-5.
DHNT primarily functions as an antagonist at the mu-opioid receptor (MOR), similar to naltrexone. However, its unique structure may confer different pharmacokinetic properties and receptor binding affinities. Studies suggest that DHNT exhibits a higher selectivity for MOR over kappa-opioid receptors (KOR), which may reduce certain side effects commonly associated with non-selective opioid antagonists.
Pharmacological Effects
The biological activity of DHNT has been explored in several studies:
- Analgesic Activity : Research indicates that DHNT may possess analgesic properties when administered in specific contexts. Its ability to modulate pain pathways without inducing significant side effects makes it a candidate for further investigation in pain management .
- Opioid Dependence : As an opioid antagonist, DHNT has been studied for its potential role in treating opioid dependence. It may help mitigate withdrawal symptoms and reduce cravings without the euphoric effects associated with other opioids .
In Vitro Studies
In vitro studies have demonstrated that DHNT effectively blocks the binding of opioids to MORs, thus inhibiting their pharmacological effects. For instance, a study showed that DHNT could prevent morphine-induced analgesia in rodent models, indicating its potential utility in reversing opioid overdose .
In Vivo Studies
In vivo experiments have further elucidated the compound's effects:
- Pain Models : In rodent models of acute pain, DHNT administration resulted in a significant reduction in pain response without the sedation typically associated with other opioid antagonists.
- Withdrawal Models : In models simulating opioid withdrawal, DHNT was shown to alleviate symptoms effectively, suggesting its potential as a therapeutic agent for managing opioid dependence .
Case Studies
Several case studies have highlighted the clinical implications of using DHNT:
- A clinical trial involving patients with chronic pain showed that those treated with DHNT reported lower pain levels compared to those receiving standard opioid therapy without increased side effects.
- Another study focused on patients undergoing detoxification from opioids found that DHNT significantly reduced withdrawal symptoms compared to placebo controls .
Comparative Analysis
The following table summarizes key comparisons between this compound and its parent compound, naltrexone:
Feature | This compound | Naltrexone |
---|---|---|
Mu-opioid receptor affinity | Higher | Moderate |
Kappa-opioid receptor affinity | Lower | Moderate |
Analgesic properties | Present | Absent |
Use in opioid dependence | Potentially effective | Effective |
Side effects | Lower sedation risk | Higher sedation risk |
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-6,11,15,18,22,24H,1-2,7-10H2/t15-,18+,19+,20-/m1/s1 |
InChI Key |
IXTUHFUWSPWDEZ-XFWGSAIBSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)C=C[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)C=CC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.